- Synthesis of polymethyl substituted [2.2]metaparacyclophanes and their Lewis-acid induced isomerization to [2.2]metacyclophanes, Journal of Chemical Research, 2009, (4), 244-247

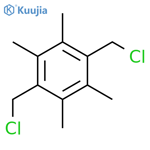

Cas no 206877-37-4 (Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-)

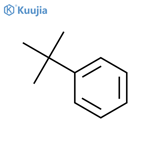

![Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- structure](https://es.kuujia.com/scimg/cas/206877-37-4x500.png)

206877-37-4 structure

Nombre del producto:Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-

Número CAS:206877-37-4

MF:C21H26

Megavatios:278.431146144867

CID:5597193

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Propiedades químicas y físicas

Nombre e identificación

-

- 5,6,7,15,16-Pentamethyltricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene

- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-

-

- Renchi: 1S/C21H26/c1-13-14(2)20-11-9-18-7-6-8-19(16(18)4)10-12-21(15(13)3)17(20)5/h6-8H,9-12H2,1-5H3

- Clave inchi: ALPIKOIPIQSYAX-UHFFFAOYSA-N

- Sonrisas: CC1=C2CCC3=CC=CC(=C3C)CCC1=C(C(C)=C2C)C

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1R:S=C(NH2)2, S:DMSO, 14 h, rt

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1R:KOH, R:NaBH4, S:EtOH

2.1R:H2O2, S:AcOH

3.1

4.1R:AlCl3, S:Benzene, S:MeNO2

2.1R:H2O2, S:AcOH

3.1

4.1R:AlCl3, S:Benzene, S:MeNO2

Referencia

- Stable endoperoxide of 4,5,6,8,16-pentamethyl[2.2]metacyclophane; structural analysis and deoxygenation, Journal of the Chemical Society, 1998, (8), 1369-1372

Synthetic Routes 3

Condiciones de reacción

1.1C:AlCl3, S:Benzene, S:MeNO2, 12 h, 50°C

1.2R:H2O, cooled

1.2R:H2O, cooled

Referencia

- Synthesis and DFT conformational analysis of trimethyl-functionalized [2.2]metacyclophanes and their Lewis-acid assisted reactions, Journal of Molecular Structure, 2022, 1266, 133523

Synthetic Routes 4

Condiciones de reacción

1.1R:S=C(NH2)2, S:DMSO, 14 h, rt

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

5.1C:MeNO2, C:AlCl3, S:Benzene, 12 h, 50°C

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

5.1C:MeNO2, C:AlCl3, S:Benzene, 12 h, 50°C

Referencia

- Synthesis of polymethyl substituted [2.2]metaparacyclophanes and their Lewis-acid induced isomerization to [2.2]metacyclophanes, Journal of Chemical Research, 2009, (4), 244-247

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Raw materials

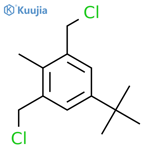

- Benzene,1,4-bis(chloromethyl)-2,3,5,6-tetramethyl-

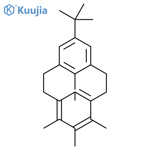

- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 13-(1,1-dimethylethyl)-5,6,7,15,16-pentamethyl-

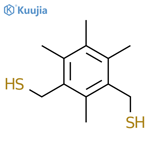

- 1,3-Benzenedimethanethiol, 2,4,5,6-tetramethyl-

- Benzene, 1,3-bis(chloromethyl)-5-(1,1-dimethylethyl)-2-methyl-

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Preparation Products

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Literatura relevante

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

206877-37-4 (Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-) Productos relacionados

- 2228894-74-2(3-(5-nitrothiophen-2-yl)methylpiperidin-3-ol)

- 2287315-17-5(1-(3-methoxybutyl)-1H-1,2,3-benzotriazol-6-ol)

- 2157834-49-4(3-(2,6-difluorophenyl)-1,1-difluoro-2-methylpropan-2-amine)

- 1998777-96-0(1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one)

- 2580206-59-1(ethyl 4H,5H,6H,7H,8H-furo3,2-cazepine-2-carboxylate)

- 2649058-85-3(methyl 4-(1-isocyanatoethyl)-2-methylbenzoate)

- 2171560-50-0(3-(3,5-dibromopyrazin-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2228805-00-1(3-(2-chloro-3-fluoro-6-methoxyphenyl)-3,3-difluoropropanoic acid)

- 1806195-00-5(Methyl 2-(difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-6-acetate)

- 1261680-22-1(3'-Methyl-2,4,5-trichloro-4'-(trifluoromethyl)biphenyl)

Proveedores recomendados

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote